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molecular formula C12H9BrS B8757954 (3-Bromophenyl)(phenyl)sulfane

(3-Bromophenyl)(phenyl)sulfane

Cat. No. B8757954
M. Wt: 265.17 g/mol
InChI Key: FGPSFZNISIIDND-UHFFFAOYSA-N
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Patent
US06888032B2

Procedure details

The general procedure in example 39 was followed. 3-bromoiodobenzene (283 mg, 1.0 mmol), thiophenol (103 μL, 1.0 mmol), CuI (10 mg, 0.05 mmol), K2CO3 (276 mg, 2.0 mmol), ethylene glycol (111 μL, 2.0 mmol) and 2-propanol (1.0 μL) were used to obtain the 3-bromophenyl phenyl sulfide (240 mg, 91% yield) as colorless liquid. Column chromatography solvent (hexane). Rf=0.6 (hexane). 1H NMR (CDCl3, 300 MHz) δ 7.11-7.22 (m, 2 H), 7.28-7.40 (m, 7 H). 13C NMR (CDCl3, 75 MHz) δ 139.2, 134.1, 132.5, 132.4, 130.6, 129.8, 129.7, 128.6, 128.2, 123.2. MS (EI) m/z (relative intensity) 266 (40), 264 (40).
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step Two
Name
Quantity
276 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
1 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[CH:6][CH:7]=1.[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+].C(O)CO>[Cu]I.CC(O)C>[C:9]1([S:15][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
283 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)I
Step Two
Name
Quantity
103 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
276 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
111 μL
Type
reactant
Smiles
C(CO)O
Step Five
Name
CuI
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
1 μL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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